molecular formula C26H24N4O2S B11525016 Ethyl 1,6,8-triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-diene-3-carboxylate

Ethyl 1,6,8-triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-diene-3-carboxylate

Cat. No.: B11525016
M. Wt: 456.6 g/mol
InChI Key: GEFBYGFYLVKQAL-UHFFFAOYSA-N
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Description

Ethyl 1,6,8-triphenyl-4-thia-1,2,6,7-tetraazaspiro[45]deca-2,7-diene-3-carboxylate is a complex organic compound known for its unique spirocyclic structure This compound is part of the spiroheterocyclic family, which is characterized by a spiro-connected ring system containing heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,6,8-triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-diene-3-carboxylate typically involves a multi-step process. One common method includes the [3+2] cycloaddition reaction of nitrile imines with arylidenethiohydantoins. Nitrile imines are generated in situ from hydrazonyl chlorides, which then react with the C=C and C=S dipolarophiles in the thiohydantoin moiety to form the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and reaction time to ensure efficient cycloaddition and minimize side reactions. The use of catalysts and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,6,8-triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-diene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms, leading to the formation of amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atoms can produce various amines. Substitution reactions on the phenyl groups can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 1,6,8-triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-diene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic structures. Its unique ring system makes it valuable for studying spirocyclic chemistry and developing new synthetic methodologies.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to investigate the compound’s therapeutic potential. Its unique structure and chemical properties may lead to the development of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 1,6,8-triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-diene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The presence of sulfur and nitrogen atoms in the ring system can facilitate interactions with metal ions and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl 1,6,8-triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-diene-3-carboxylate can be compared with other similar spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms within the spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H24N4O2S

Molecular Weight

456.6 g/mol

IUPAC Name

ethyl 4,8,10-triphenyl-1-thia-3,4,9,10-tetrazaspiro[4.5]deca-2,8-diene-2-carboxylate

InChI

InChI=1S/C26H24N4O2S/c1-2-32-25(31)24-28-30(22-16-10-5-11-17-22)26(33-24)19-18-23(20-12-6-3-7-13-20)27-29(26)21-14-8-4-9-15-21/h3-17H,2,18-19H2,1H3

InChI Key

GEFBYGFYLVKQAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2(S1)CCC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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